Epoxypiperazine

Description

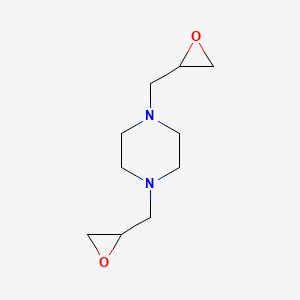

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(oxiran-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-12(6-10-8-14-10)4-3-11(1)5-9-7-13-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWUTCRFGMBUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CO2)CC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874127 | |

| Record name | PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-98-8 | |

| Record name | 1,4-Bis(2-oxiranylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,4-bis(2,3-epoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxypiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Epoxypiperazine and Its Derivatives

Stereoselective and Asymmetric Epoxidation Approaches in Epoxypiperazine Synthesis

The creation of specific stereoisomers is critical in drug development, necessitating the use of asymmetric synthesis. rsc.org For this compound derivatives, stereocontrol can be achieved by the asymmetric epoxidation of a precursor or a substituent on the piperazine (B1678402) ring.

A prominent method for stereoselective epoxidation is the Sharpless-Katsuki epoxidation, which facilitates the asymmetric epoxidation of allylic alcohols with high stereoselectivity using a titanium(IV) tetraisopropoxide catalyst, tert-butyl hydroperoxide, and an enantiomerically pure dialkyl tartrate. uclm.es This method can be applied to synthesize chiral building blocks that are subsequently cyclized to form the this compound core.

Another approach involves the diastereoselective epoxidation of an olefinic moiety attached to a chiral piperazine scaffold. The inherent chirality of the piperazine ring can direct the approach of the oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to one face of the double bond, leading to the preferential formation of one diastereomer. For instance, the epoxidation of chlorotonils, which are complex natural products, has been shown to be regioselective and diastereoselective, a principle that can be extended to piperazine systems. nih.gov The steric hindrance from substituents on the piperazine ring, such as an axial methyl group, can hamper epoxidation at a specific face, thereby controlling the stereochemical outcome. nih.gov

Furthermore, asymmetric synthesis of chiral piperazines can be achieved through methods like CBS (Corey-Bakshi-Shibata) reduction of precursor ketones, followed by cyclization, or through asymmetric lithiation-trapping of N-Boc protected piperazines using chiral ligands like (-)-sparteine. acs.orgnih.govresearchgate.net These enantiopure piperazines can then undergo epoxidation on a suitable unsaturated side chain.

Table 1: Asymmetric and Stereoselective Epoxidation Strategies

| Method | Reagents/Catalyst | Substrate Type | Key Feature |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allylic Alcohols | Highly predictable enantioselectivity. uclm.es |

| Diastereoselective Epoxidation | mCPBA, Peracetic acid | Olefinic piperazine derivatives | Substrate-controlled stereoselectivity based on existing chiral centers. nih.gov |

| Asymmetric Lithiation then Epoxidation | s-BuLi/(-)-sparteine, Electrophile | N-Boc piperazines | Creates chiral centers on the ring prior to side-chain epoxidation. acs.org |

Functionalization and Derivatization Strategies of the Piperazine Ring

While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances have enabled extensive functionalization of the carbon backbone, significantly expanding the accessible structural diversity. mdpi.comnsf.gov

N-alkylation and N-acylation are fundamental methods for modifying the piperazine core.

N-Alkylation is typically achieved by reacting the piperazine nitrogen with an alkyl halide. For instance, a simple procedure involves the alkylation of N-acetylpiperazine followed by hydrolysis to yield mono-N-alkylpiperazines. researchgate.net More advanced methods include the Cp*Ir complex-catalyzed N-alkylation of ethanolamines, which can proceed via homocoupling or cross-coupling reactions to form the piperazine ring. clockss.org The use of epoxides, such as epibromohydrin, as alkylating agents allows for the direct introduction of an epoxy-functionalized side chain, which can then be opened by various nucleophiles to introduce further diversity. acs.org

N-Acylation involves the reaction of piperazine with carboxylic acids, acid chlorides, or other acylating agents. This reaction is often used to introduce amide functionalities. nih.gov Electrochemical strategies have recently emerged for both N-alkylation and N-acylation, offering mild, oxidant-free conditions for coupling carboxylic acids with N-H bonds. rsc.org

Table 2: Selected N-Alkylation and N-Acylation Reactions for Piperazine Derivatives

| Reaction | Reagents | Substrate | Product | Yield |

| N-Alkylation | 1-Bromobutane, K₂CO₃ | N-Acetylpiperazine | N-Butyl-N'-Acetylpiperazine | 88% |

| N-Alkylation | Benzyl Bromide, Et₃N | Phenylpiperazine | N-Benzyl-N'-phenylpiperazine | 57% nih.gov |

| N-Acylation | Carboxylic acid, TBTU, DIPEA | Phenylpiperazine | N-Acyl-N'-phenylpiperazine | 51-92% nih.gov |

| CpIr-catalyzed N-alkylation | [CpIrCl₂]₂, NaHCO₃ | N-Benzylethanolamine | N,N'-Dibenzylpiperazine | 66% clockss.org |

Carbon-Carbon Bond Formation on the Piperazine Core

Direct C-H functionalization of the piperazine ring is a powerful strategy to introduce carbon substituents, moving beyond simple N-derivatization. mdpi.comencyclopedia.pub

Photoredox Catalysis has emerged as a mild and green method for C-H functionalization. mdpi.comresearchgate.net Using visible-light photoredox catalysts like iridium or ruthenium complexes, or even organic dyes, the α-C–H bond adjacent to a piperazine nitrogen can be functionalized. mdpi.comencyclopedia.pub For example, photoredox C-H arylation allows the direct coupling of N-Boc piperazines with compounds like 1,4-dicyanobenzenes. mdpi.com

Stannyl Amine Protocol (SnAP) Reagents provide a convergent method for synthesizing C-functionalized piperazines. mdpi.comencyclopedia.pub This approach involves the condensation of aldehydes with SnAP reagents to form imines, which then undergo copper-mediated cyclization to generate piperazines with functionalization at a carbon atom. mdpi.com

Direct C–H Lithiation offers another route to C-substituted piperazines. Asymmetric deprotonation of N-Boc piperazines using organolithium bases in the presence of a chiral ligand, followed by trapping with an electrophile, can produce enantiopure α-substituted piperazines. acs.org

The ability to functionalize both the nitrogen and carbon atoms of the piperazine ring allows for the incorporation of a wide array of chemical substructures. Modular synthesis approaches, where different building blocks can be combined, are particularly effective for creating diverse scaffolds. rsc.orgwhiterose.ac.uk For example, combinations of cyclic sulfamidates and hydroxy sulfonamide building blocks can be used to construct piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds with varying ring sizes, substitutions, and configurations. rsc.orgrsc.org This modularity allows for the systematic exploration of chemical space, which is essential for lead-oriented synthesis. rsc.org DNA-Encoded Chemical Libraries (DECLs) based on enantiomerically pure disubstituted piperazine cores have been constructed, generating vast libraries of stereochemically diverse compounds for drug discovery. nih.gov

Multi-Component Reactions and Modular Synthesis for this compound Scaffolds

Multi-component reactions (MCRs) and modular synthesis are highly efficient strategies for rapidly building molecular complexity from simple starting materials in a single step. nih.gov

Multi-Component Reactions (MCRs) , such as the Ugi and Petasis reactions, are powerful tools for synthesizing piperazine-based libraries. thieme-connect.comthieme-connect.com The Ugi four-component reaction (U-4CR), for instance, can be used to synthesize piperazine-2-carboxamides from a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide in a one-pot procedure. thieme-connect.com A modified "split-Ugi" reaction is particularly suitable for bis-secondary diamines like piperazine, enabling the generation of significant chemical diversity around the piperazine core. nih.govacs.org An epoxide-containing aldehyde or amine could be used as a building block in these MCRs to directly install the desired functionality.

Modular Synthesis allows for the systematic construction of diverse scaffolds by varying the combination of building blocks. rsc.orgrsc.org A modular approach using the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization, yields tetrahydropyrazines that can be further modified to create various piperazine scaffolds. organic-chemistry.orgorganic-chemistry.org Another modular method involves a palladium-catalyzed cyclization of a propargyl unit with various diamine components, providing highly substituted piperazines with excellent regio- and stereochemical control. nih.gov These modular strategies are well-suited for creating libraries of epoxypiperazines by incorporating epoxide-functionalized building blocks.

Table 3: Multi-Component and Modular Reactions for Piperazine Synthesis

| Reaction Type | Key Reaction | Building Blocks | Product Type | Ref. |

| Multi-Component | Ugi 4-Component Reaction | Carboxylic acid, diamine, aldehyde, isocyanide | Piperazine-2-carboxamides | thieme-connect.com |

| Multi-Component | Split-Ugi Reaction | Acid, piperazine, carbonyl, isocyanide | 1,4-Disubstituted piperazines | nih.govacs.org |

| Modular Synthesis | Sulfamidate Ring-Opening/Cyclization | Cyclic sulfamidates, hydroxy sulfonamides | Substituted piperazines/diazepanes | rsc.orgrsc.org |

| Modular Synthesis | Palladium-catalyzed Cyclization | Propargyl carbonates, diamines | Substituted piperazines | nih.gov |

Green Chemistry Principles in this compound Synthesis Development

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Several green strategies have been applied to the synthesis of piperazine derivatives:

Microwave-Assisted Synthesis : This technique can drastically reduce reaction times and improve yields compared to conventional heating. It has been successfully used in Petasis reactions and for the synthesis of piperazine-substituted Schiff bases. connectjournals.comderpharmachemica.comresearchgate.net

Photoredox Catalysis : As mentioned earlier, visible-light photoredox catalysis provides a milder and more sustainable alternative to classical methods for C-H functionalization, often proceeding at room temperature. mdpi.comresearchgate.net The use of organic photocatalysts further enhances the green credentials of this method. mdpi.com

Green Solvents and Catalysts : Efforts are being made to replace hazardous solvents and reagents. This includes catalyst-free reactions or the use of recyclable, green catalysts. researchgate.net Water has been explored as a solvent for some reactions, such as the aldol (B89426) condensation catalyzed by graphene oxide. rsc.org

Multi-Component Reactions (MCRs) : MCRs are inherently green as they increase atom economy and reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netconnectjournals.com

These sustainable approaches are directly applicable to the synthesis of this compound derivatives, paving the way for more environmentally benign production of these complex molecules. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Epoxypiperazine Systems

Ring-Opening Reactions of the Epoxide Moiety

The high degree of ring strain in epoxides, approximately 13 kcal/mol, makes them susceptible to ring-opening reactions under milder conditions than other cyclic ethers. libretexts.org This reactivity is central to the chemical utility of epoxypiperazines.

The ring-opening of epoxides proceeds via a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. fiveable.me This reaction can be initiated by a wide range of nucleophiles, including amines, hydrides, Grignard reagents, and acetylide anions, and generally follows an S\textsubscript{N}2 mechanism. libretexts.org The nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. fiveable.me

In the context of epoxypiperazine, the piperazine (B1678402) nitrogen can itself act as an intramolecular nucleophile, or external nucleophiles can be employed. The general mechanism involves the nucleophile attacking an epoxide carbon, leading to the cleavage of a C-O bond and the formation of an alkoxide intermediate. Subsequent protonation yields the final ring-opened product.

A variety of nucleophiles can be used for the ring-opening of epoxides. libretexts.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily open the epoxide ring. Weaker nucleophiles can also be effective, particularly when the reaction is catalyzed. chemistrysteps.com For instance, the use of lithium perchlorate (B79767) has been shown to facilitate the ring-opening of epoxides with poor nucleophiles like indole (B1671886) and p-nitroaniline. organic-chemistry.org

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack. libretexts.orgfiveable.me The reaction can proceed with weak nucleophiles, such as water or alcohols. fiveable.me The mechanism of acid-catalyzed ring-opening is complex and can exhibit characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.org

The key steps in the acid-catalyzed mechanism are:

Protonation of the epoxide oxygen. fiveable.melibretexts.org

Nucleophilic attack on an epoxide carbon. fiveable.melibretexts.org

Deprotonation to yield the final product. libretexts.org

The transition state in acid-catalyzed epoxide opening has significant carbocationic character, particularly when one of the epoxide carbons is tertiary. libretexts.orglibretexts.org This influences the regioselectivity of the reaction.

In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons. fiveable.meyoutube.com This process follows a classic S\textsubscript{N}2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. echemi.com Unlike the acid-catalyzed process, the epoxide oxygen is not protonated prior to the nucleophilic attack. libretexts.orgyoutube.com The leaving group is an alkoxide anion, which is a poor leaving group. However, the significant ring strain of the epoxide drives the reaction to completion. libretexts.orglibretexts.org

Common basic nucleophiles include hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium reagents. The reaction results in the formation of an alkoxide intermediate, which is then protonated in a subsequent workup step to give the alcohol product. youtube.com

The regioselectivity of epoxide ring-opening is a critical aspect, determining the final product structure. The outcome depends on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Under basic conditions (S\textsubscript{N}2-like): The nucleophile preferentially attacks the less substituted (less sterically hindered) carbon atom. fiveable.mechemistrysteps.com This is a consequence of the S\textsubscript{N}2 mechanism, where steric hindrance plays a dominant role.

Under acidic conditions (S\textsubscript{N}1-like): The regioselectivity is governed by electronic factors. The nucleophile attacks the more substituted carbon atom. This is because the protonated epoxide has a transition state with significant positive charge buildup (carbocationic character) on the more substituted carbon, which can better stabilize the charge. fiveable.melibretexts.org

Stereochemically, epoxide ring-opening reactions are typically stereospecific. The nucleophilic attack occurs from the backside of the C-O bond, resulting in an inversion of configuration at the carbon atom that is attacked. fiveable.me This leads to the formation of trans or anti products. libretexts.orgchemistrysteps.com

| Condition | Mechanism | Regioselectivity | Stereochemistry |

|---|---|---|---|

| Basic | SN2 | Attack at the less substituted carbon | Inversion of configuration (anti-addition) |

| Acidic | SN1-like/SN2-like | Attack at the more substituted carbon | Inversion of configuration (anti-addition) |

Base-Catalyzed Ring Opening Processes

Intramolecular Cyclizations and Rearrangements Involving this compound

The presence of both an epoxide and a piperazine ring within the same molecule allows for intramolecular reactions. These cyclizations and rearrangements can lead to the formation of complex polycyclic structures. For example, the nitrogen atoms of the piperazine ring can act as internal nucleophiles, attacking the epoxide to form fused or bridged ring systems.

The outcome of these intramolecular reactions is influenced by factors such as the distance and geometric relationship between the reacting centers, the nature of any substituents, and the reaction conditions. For instance, intramolecular cyclization of epoxy ketones can occur, leading to the formation of new cyclic structures. researchgate.net Similarly, intramolecular aziridination reactions, which share mechanistic similarities with epoxidation, can lead to the formation of strained tricyclic systems. nih.gov

Reactivity of the Piperazine Nitrogen Atoms and Conformational Dynamics

N-alkylation and N-acylation: The lone pairs on the nitrogen atoms can react with electrophiles.

Acid-base reactions: The nitrogens can be protonated by acids. wikipedia.org

Coordination with metal ions.

The piperazine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of bulky substituents or the involvement of the nitrogen atoms in reactions can influence the conformational equilibrium. The conformational dynamics of the piperazine ring can, in turn, affect the reactivity of the epoxide moiety by altering the accessibility of the epoxide carbons to nucleophilic attack. The interplay between the piperazine conformation and the reactivity of the epoxide is an important consideration in understanding the chemical properties of these systems.

Structure Activity Relationship Sar Studies in Epoxypiperazine Based Systems

Elucidating Structural Determinants for Molecular Recognition

The epoxide groups in epoxypiperazine add another layer of chemical reactivity and potential for specific interactions. The three-dimensional arrangement of atoms, or conformation, is crucial for predicting a molecule's properties and its interactions with other molecules. numberanalytics.com The spatial orientation of the epoxide rings relative to the piperazine (B1678402) core and any substituents will dictate how the molecule fits into a binding site and the types of non-covalent bonds it can form.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

Substituents, which are atoms or groups of atoms that replace hydrogen on a parent structure, can significantly influence the reactivity and selectivity of a chemical reaction. numberanalytics.com The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density within a molecule and thereby affect its reactivity.

In reactions involving aromatic systems, for example, electron-donating groups can increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. This principle is quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

The effect of substituents on selectivity, the preference for a reagent to react with one substrate over another or at one position over another, is also a critical consideration. For instance, in Diels-Alder reactions of 1,2,3-triazines, the substituent at the C5 position was found to have a remarkable impact on the cycloaddition reactivity without compromising, and in some cases enhancing, the regioselectivity of the reaction. nih.gov This demonstrates that careful selection of substituents can be a powerful tool for controlling the outcome of chemical transformations.

The following table illustrates the general effect of electron-donating and electron-withdrawing substituents on the rate of electrophilic aromatic substitution.

| Substituent Type | Electronic Effect | Impact on Reaction Rate |

| Electron-Donating | Increases electron density in the aromatic ring | Activates the ring, increasing the reaction rate |

| Electron-Withdrawing | Decreases electron density in the aromatic ring | Deactivates the ring, decreasing the reaction rate |

These principles can be applied to this compound systems to modulate their reactivity. For example, introducing electron-withdrawing groups near the epoxide rings could increase their susceptibility to nucleophilic attack, a common reaction for epoxides. Conversely, electron-donating groups on the piperazine ring could influence its nucleophilicity.

Conformational Analysis and its Influence on Interaction Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com These different arrangements are called conformations or conformers. numberanalytics.comwikipedia.org The stability of different conformers can vary, with some being more energetically favorable than others. wikipedia.org

The conformation of a molecule plays a crucial role in its interaction with biological targets. numberanalytics.com The three-dimensional shape of a molecule must be complementary to the binding site of a protein or other biomolecule for effective interaction to occur. nih.gov

For cyclic systems like the piperazine ring in this compound, conformational analysis is particularly important. The piperazine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. However, the presence of substituents can influence the preference for one chair conformer over another.

Theoretical calculations, such as molecular mechanics (MM) and ab initio methods, are valuable tools for studying the conformations of molecules. auremn.org.brrsc.org These methods can be used to determine the geometries and relative energies of different conformers. auremn.org.br For example, a study on cyclopentanol (B49286) used both MM and ab initio calculations to identify two optimized envelope conformations. rsc.org

The interaction profile of an this compound derivative will be a direct consequence of its preferred conformation(s) in a biological environment. Understanding the conformational landscape of these molecules is therefore essential for designing compounds with specific biological activities.

The following table summarizes different types of molecular conformations and their general characteristics. numberanalytics.com

| Conformation | Description | Steric Interaction |

| Staggered | Atoms or groups are arranged to maximize separation. | Minimal |

| Eclipsed | Atoms or groups are aligned with each other. | Maximal |

| Gauche | Atoms or groups are at a 60° dihedral angle. | Moderate |

| Anti | Atoms or groups are at a 180° dihedral angle. | Minimal |

Design Principles for Modulating Specific Molecular Interactions

The design of molecules with specific interaction profiles is a central goal of medicinal chemistry. ontosight.ai SAR studies provide the fundamental principles for this design process. wikipedia.orggardp.org By systematically modifying the structure of a lead compound and evaluating the effects of these changes on its biological activity, chemists can develop a set of design principles for a particular class of molecules.

For this compound-based systems, these design principles would focus on several key areas:

Modification of the Piperazine Ring: The nitrogen atoms of the piperazine ring can be substituted with a wide variety of groups. These substituents can be used to alter the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which will influence its molecular interactions.

Stereochemistry of the Epoxide Groups: The epoxide groups in this compound are chiral centers. The stereochemistry of these centers will have a profound impact on how the molecule interacts with chiral biological targets. Synthesizing and testing different stereoisomers is a crucial step in optimizing molecular interactions.

Introduction of Additional Functional Groups: The addition of other functional groups to the this compound scaffold can introduce new interaction points. For example, adding a hydroxyl group could provide a hydrogen bond donor and acceptor, while a carboxylic acid group could introduce a negative charge and the potential for ionic interactions.

A study on new piperazine derivatives with anxiolytic- and antidepressant-like effects highlights the importance of specific structural features. nih.gov The study found that two of the three tested derivatives, LQFM211 and LQFM213, exhibited the desired effects, and the activity of LQFM213 was linked to the serotonergic pathway. nih.gov This suggests that the specific substituents on these molecules are key to their interaction with the 5-HT1A receptor.

Computational Chemistry and Molecular Modeling of Epoxypiperazine Compounds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are frequently employed to study epoxy compounds and their reactions. researchgate.net For an epoxypiperazine molecule, such as 1,4-bis(oxiran-2-ylmethyl)piperazine, DFT calculations can fully optimize the molecular geometry to find its lowest energy conformation. mdpi.com

These calculations provide critical electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be the primary sites of nucleophilic character (related to HOMO), while the electrophilic sites (related to LUMO) are the carbon atoms of the strained epoxide rings. ic.ac.uk

Quantum chemical methods are also used to calculate various properties that can be correlated with experimental data or used as parameters in further modeling. Ab initio calculations have been successfully used to determine dipole moments and other properties for diepoxy molecules, which is crucial for understanding their behavior in electric fields or their interactions with polar solvents. researchgate.net

Table 1: Calculated Electronic Properties for a Representative this compound Structure (Hypothetical Data)

| Property | Value | Method | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G | Indicates regions of high electron density (nucleophilicity), likely the piperazine nitrogens. |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G | Indicates regions susceptible to nucleophilic attack, the epoxide ring carbons. ic.ac.uk |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G | Reflects the molecule's kinetic stability and resistance to electronic excitation. |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. researchgate.net |

| Mulliken Charge on N | -0.45 e | DFT/B3LYP/6-31G | Confirms the nucleophilic character of the piperazine nitrogen atoms. |

| Mulliken Charge on Epoxide C | +0.15 e | DFT/B3LYP/6-31G | Confirms the electrophilic character of the epoxide carbon atoms, priming them for ring-opening. |

This is a hypothetical data table created for illustrative purposes based on typical values found in computational chemistry literature for similar molecules.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. mdpi.comresearchgate.net For a flexible molecule like this compound, MD is essential for exploring its vast conformational space, which is defined by the rotation around its single bonds. These simulations can reveal the preferred shapes of the molecule in different environments (e.g., in a vacuum, in a solvent, or in a polymer matrix) and how it interacts with surrounding molecules. acs.org

The accuracy of MD simulations is critically dependent on the force field, a set of mathematical functions and parameters that describe the potential energy of the system. acs.org Standard force fields like AMBER or PCFF provide parameters for many common molecular fragments, but specialized parameters are often needed for unique architectures like this compound, especially when simulating chemical reactions. nih.govmdpi.com

Parameterization involves defining the constants for bonded (bond stretching, angle bending, dihedral rotation) and non-bonded (van der Waals, electrostatic) interactions. acs.org For this compound, it is crucial to accurately model the piperazine ring's chair/boat conformations and the energetics of the epoxy groups. Reactive force fields, such as the Interface Force Field (IFF-R) or ReaxFF, are specifically designed to handle bond formation and breaking. acs.orgchemrxiv.orgmtu.edu These force fields use distance-dependent bond orders, allowing for the simulation of chemical processes like the curing of epoxy resins, where new covalent bonds are formed. acs.orgmtu.edu The development of such parameters is a complex process, often guided by quantum chemical calculations to ensure accuracy. chemrxiv.orgmtu.edu

Table 2: Key Force Field Term Types for this compound Simulation

| Interaction Type | Description | Relevance to this compound |

| Bond Stretching | Energy required to stretch or compress a covalent bond from its equilibrium length. | Defines the stiffness of C-C, C-N, C-O, and C-H bonds. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral and trigonal planar geometries within the molecule. |

| Dihedral Torsion | Energy associated with rotation around a central bond, defined by four atoms. | Crucial for modeling the piperazine ring pucker and the rotation of the glycidyl (B131873) arms. |

| Non-Bonded (van der Waals) | Describes short-range repulsion and long-range attraction between atoms. | Governs molecular packing, density, and intermolecular interactions. |

| Non-Bonded (Electrostatic) | Describes the interaction between atomic partial charges. | Essential for modeling polar interactions, especially involving the N and O atoms. |

| Reactive Potentials (e.g., Morse) | Used in reactive force fields to allow for bond breaking and formation. | Necessary to simulate the epoxide ring-opening and polymerization reactions. acs.org |

This table describes the types of parameters required for an accurate force field.

A significant application of MD simulations, particularly with reactive force fields, is the modeling of chemical reaction pathways. jst.go.jp For this compound, this could involve simulating its polymerization, a process analogous to the curing of epoxy resins with amine hardeners. nih.govjst.go.jp In such a simulation, the nucleophilic nitrogen of a piperazine ring from one molecule attacks an electrophilic carbon of an epoxide ring on another molecule. mdpi.comacs.org This leads to the opening of the epoxide ring and the formation of a new covalent bond, creating a dimer which can then react further to form a cross-linked polymer network. mdpi.com

Computational studies can also elucidate the mechanism and energetics of these reactions. Quantum chemical calculations can be used to locate the transition state (TS) structures for key reaction steps, such as the epoxide ring-opening. researchgate.netmdpi.com The activation energy barrier for the reaction can then be calculated, providing insight into the reaction kinetics. mdpi.com For epoxide ring-opening, the mechanism can be influenced by the reaction conditions (acidic vs. basic), which determines which carbon of the epoxide is preferentially attacked. ic.ac.ukresearchgate.net Simulating these pathways helps in understanding how the final properties of a potential this compound-based polymer are determined by the reaction conditions. researchgate.net

Force Field Parameterization for this compound Architectures

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

The piperazine ring is a common scaffold in medicinal chemistry, found in numerous drugs due to its favorable physicochemical properties and ability to form strong interactions with biological targets. mdpi.comresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov

For this compound derivatives, docking studies can predict their potential as inhibitors for various therapeutic targets. nih.gov The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. Analysis of the docked pose reveals key interactions, such as hydrogen bonds between the piperazine nitrogens and polar residues in the protein, or hydrophobic interactions involving the hydrocarbon portions of the molecule. nih.govnih.gov These insights are invaluable for structure-based drug design, allowing chemists to modify the this compound structure to enhance binding affinity and selectivity for a target protein.

Table 3: Hypothetical Docking Results for an this compound Derivative against a Protein Kinase

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound Core | -7.5 | GLU-121, LEU-68 | Hydrogen Bond, Hydrophobic |

| Derivative A (with phenyl group) | -8.9 | GLU-121, LEU-68, PHE-180 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| Derivative B (with hydroxyl group) | -8.2 | GLU-121, LEU-68, ASP-178 | Hydrogen Bond (x2), Hydrophobic |

This is a hypothetical data table created for illustrative purposes based on typical results from molecular docking studies of piperazine-containing inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. koreascience.kr

For a series of novel this compound derivatives, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), or physicochemical (e.g., LogP, polar surface area). researchgate.netmdpi.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is generated that links a selection of these descriptors to the measured biological activity (e.g., IC₅₀ values). researchgate.netnih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com Furthermore, the descriptors included in the model provide mechanistic hypotheses about which molecular features are most important for activity. For example, a QSAR model for piperazine-based inhibitors found that electronic properties like LUMO energy and the electrophilicity index were significantly correlated with inhibitory activity. researchgate.netmdpi.com

Table 4: Example of a Hypothetical QSAR Model for this compound Derivatives

| Model Equation | pIC₅₀ = 0.85LogP - 0.15PSA + 1.2*ELUMO + 4.5 |

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.88 |

| Q² (Cross-validation R²) | 0.75 |

| Descriptor | Interpretation |

| LogP (Lipophilicity) | Positive coefficient suggests that increased hydrophobicity enhances activity. |

| PSA (Polar Surface Area) | Negative coefficient suggests that lower polar surface area is favorable, perhaps for membrane permeability. mdpi.com |

| ELUMO (LUMO Energy) | Positive coefficient (for a negative value) suggests that a more stable LUMO (less electrophilic) is beneficial for the observed activity in this hypothetical model. researchgate.netmdpi.com |

This table presents a hypothetical QSAR model to illustrate the format and interpretation of such models.

Biological Interactions and Mechanistic Elucidation of Epoxypiperazine Analogs

Investigation of Enzyme-Substrate/Inhibitor Interactions

The interaction of small molecules with enzymes is fundamental to their mechanism of action. For epoxypiperazine analogs, the strained epoxide ring presents a key functional group for forming covalent bonds with enzyme residues, potentially leading to irreversible inhibition.

Enzyme Kinetics Analysis

Enzyme kinetics studies are essential for quantifying the inhibitory potential of compounds like this compound analogs. nih.gov These analyses determine key parameters such as the inhibition constant (Kᵢ) and the rate of enzyme inactivation, which characterize the inhibitor's potency and mechanism. For irreversible inhibitors, which includes potential this compound analogs, the kinetics often follow a time-dependent inhibition model.

The general mechanism can be described by a two-step process: first, the reversible formation of an enzyme-inhibitor complex (E-I), followed by the irreversible covalent modification of the enzyme (E-I*).

E + I ⇌ E-I → E-I *

The analysis of reaction progress curves, often monitored using techniques like HPLC-mass spectrometry, allows for the determination of kinetic parameters. nih.gov For slow-binding inhibitors, the establishment of a steady-state equilibrium can take a considerable amount of time, a characteristic that can be pharmacologically advantageous due to a prolonged duration of action. nih.gov

| Kinetic Parameter | Description | Relevance to this compound Analogs |

| Kᵢ (Inhibition Constant) | Represents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower Kᵢ indicates higher affinity. | Indicates how tightly an this compound analog binds to the target enzyme before covalent modification. |

| k_inact (Inactivation Rate Constant) | The maximum rate of irreversible inhibition at saturating concentrations of the inhibitor. | Reflects the chemical reactivity of the epoxide ring within the enzyme's active site. |

| k_inact/Kᵢ | The second-order rate constant for inhibition, representing the overall inhibitory efficiency. | Provides a measure of the inhibitor's potency, combining both binding affinity and reactivity. |

This table outlines the key enzyme kinetic parameters used to evaluate the inhibitory activity of compounds. The values for specific this compound analogs would be determined experimentally.

Characterization of Binding Modes and Active Site Recognition

Understanding how a molecule binds within an enzyme's active site is crucial for rational drug design. The active site is a specific three-dimensional pocket on an enzyme where the substrate binds and the chemical reaction occurs. aklectures.comlibretexts.org It is composed of binding residues, which form temporary bonds with the substrate, and catalytic residues, which facilitate the reaction. aklectures.com

For an this compound analog, the initial binding is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic interactions between the piperazine (B1678402) ring and its substituents, and the amino acid residues of the active site. aklectures.com Following this initial recognition, the "induced-fit" model suggests that the enzyme may undergo a conformational change to better accommodate the ligand, positioning a nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) for attack on the electrophilic epoxide ring. libretexts.orgrevisiondojo.com This nucleophilic attack results in the opening of the epoxide ring and the formation of a stable covalent bond, leading to irreversible enzyme inhibition. nih.govresearchgate.net

Molecular modeling and docking studies are computational techniques used to predict and visualize these binding modes. biomedpharmajournal.orgrsc.org Such studies can identify key interactions, like the formation of a crucial ionic bond between a basic nitrogen on the piperazine ring and an acidic residue (e.g., aspartate or glutamate) in the active site, which can anchor the inhibitor and facilitate the subsequent covalent reaction. rsc.org

Molecular Mechanisms of Cellular Perturbation (excluding clinical outcomes)

The introduction of a reactive molecule like an this compound analog into a cellular environment can lead to a variety of perturbations, primarily through covalent modification of essential biomolecules such as DNA and proteins.

DNA Alkylation Studies

DNA is a primary target for electrophilic compounds. Alkylating agents function by covalently attaching an alkyl group to nucleophilic sites on DNA bases, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netnih.gov The epoxide moiety of an this compound analog is a potent alkylating group.

Research on other epoxide-containing natural products, such as Clerocidin, has demonstrated that an intact epoxide ring is essential for DNA modification. nih.gov The primary site of alkylation on DNA is often the N7 position of guanine (B1146940), which is highly nucleophilic. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the guanine N7 on one of the epoxide carbons, leading to the formation of a covalent adduct. This process can be followed by depurination, where the modified guanine base is excised from the DNA backbone, creating an abasic site. nih.gov

Proposed DNA Alkylation by an this compound Analog:

Approach: The this compound analog positions itself within the grooves of the DNA helix.

Nucleophilic Attack: The N7 of a guanine base attacks one of the carbons of the epoxide ring.

Adduct Formation: The epoxide ring opens, forming a covalent bond between the analog and the guanine base.

DNA Damage: This DNA adduct can interfere with the machinery of DNA replication and repair, leading to cellular perturbation. researchgate.net

Protein-Ligand Interaction Analysis

Beyond specific enzyme inhibition, this compound analogs can interact with a broader range of cellular proteins. The piperazine scaffold itself is a common feature in many ligands that target various protein families. tandfonline.com The reactivity of the epoxide group means that these interactions can become covalent, leading to permanent modification of protein function.

Techniques to study these interactions include:

Affinity Chromatography: Using a modified this compound analog as bait to isolate binding proteins from cell lysates.

Mass Spectrometry-based Proteomics: To identify proteins that have been covalently modified by the analog and to map the specific site of modification on the protein.

Molecular Docking: To computationally predict binding sites on various proteins. Studies on other piperazine derivatives show interactions involving hydrophobic contacts, hydrogen bonding, and pi-stacking. biomedpharmajournal.orgtandfonline.com

Target Identification and Validation in Biochemical Pathways

A key challenge in pharmacology is to identify the specific biochemical pathways that are perturbed by a compound, leading to its biological effects. For a reactive compound like an this compound analog, which may have multiple targets, this can be complex.

Target identification strategies often involve systems biology approaches. For instance, treating cancer cell lines with a piperazine-containing compound and subsequently performing gene or protein expression profiling can reveal which cellular pathways are most significantly affected. nih.gov Studies on quinolinequinones linked to piperazine analogs have implicated pathways related to cell cycle control, such as the inhibition of CDC25A phosphatase, as a potential mechanism of action. nih.gov

Once a potential target or pathway is identified, validation is crucial. This can be achieved through:

In vitro assays: Using purified proteins to confirm direct interaction and functional modulation (e.g., enzyme inhibition). rsc.org

Cell-based assays: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the expression of the putative target protein. If the cells become resistant to the this compound analog after target knockdown, it provides strong evidence that the protein is on the compound's critical mechanism-of-action pathway.

Molecular Dynamics Simulations: These computational methods can be used to confirm the stability of the predicted protein-ligand binding over time. mdpi.com

Research on rhodanine-piperazine hybrids, for example, has identified key tyrosine kinases like VEGFR, EGFR, and HER2 as targets in breast cancer cells, with molecular dynamics simulations confirming stable binding. mdpi.com This integrated approach, combining experimental screening with computational validation, is powerful for elucidating the complex biological interactions of novel chemical entities like this compound analogs.

Advanced Analytical and Spectroscopic Characterization in Epoxypiperazine Research

Mass Spectrometry (MS) Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a cornerstone technique for the structural elucidation of novel compounds, offering high sensitivity and the ability to determine the elemental composition of a molecule from a very small sample. currenta.demdpi.com High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the confident assignment of a molecular formula. mdpi.com Techniques like electrospray ionization (ESI) are considered "soft" ionization methods that typically keep the molecule intact, allowing for the detection of the molecular ion peak, which is crucial for determining molecular weight. currenta.denih.gov

For epoxypiperazine research, MS is used to confirm the mass of the synthesized compound, which provides initial evidence of a successful reaction. By analyzing the fragmentation patterns generated during tandem mass spectrometry (MS/MS), researchers can piece together the molecule's structure. mdpi.comnih.gov This involves breaking down the initial (precursor) ion and analyzing the resulting fragment (product) ions to gain insight into the connectivity of the atoms. mdpi.com

Furthermore, MS is an invaluable tool for reaction monitoring. Multiple Reaction Monitoring (MRM) is a highly sensitive and specific MS technique used to quantify compounds within complex mixtures. proteomics.com.aumtoz-biolabs.com In the context of this compound synthesis, MRM can be used to track the consumption of reactants and the formation of the desired product in real-time. mtoz-biolabs.comsepscience.com This is achieved by setting the mass spectrometer to selectively detect specific precursor-to-product ion transitions that are unique to the molecules of interest, thereby filtering out background noise and enhancing sensitivity. proteomics.com.aumtoz-biolabs.com

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| High Mass Accuracy | The ability to measure mass to several decimal places. currenta.de | Allows for the determination of a unique elemental composition (molecular formula) for the this compound derivative. currenta.demassspeclab.com |

| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. currenta.de | Reveals the isotopic pattern of the molecule, which helps to confirm the elemental composition. currenta.de |

| Tandem MS (MS/MS) | An experiment where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. mdpi.compittcon.org | Provides detailed structural information by revealing the molecule's fragmentation pathways, helping to confirm the this compound core and the identity of its substituents. mdpi.com |

| Multiple Reaction Monitoring (MRM) | A targeted MS/MS technique for quantification that monitors specific precursor-product ion transitions. proteomics.com.aunih.gov | Enables sensitive and selective monitoring of the formation of the this compound product and the depletion of starting materials during a reaction. mtoz-biolabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure and conformational dynamics of molecules in solution. nih.govnumberanalytics.com For this compound derivatives, NMR provides definitive information about the connectivity of atoms and their spatial arrangement.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for initial structural characterization.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the chemical shifts (δ) of the protons on the piperazine (B1678402) and epoxide rings are characteristic. For instance, in substituted piperazines, the protons on the ring (NCH₂) would typically appear as a complex set of signals. nih.gov The integration of these signals reveals the relative number of protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, indicating which protons are adjacent to one another.

¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. numberanalytics.com The chemical shifts of the carbons in the this compound skeleton provide key information. For example, the carbons of the piperazine ring in phenylpiperazine derivatives typically resonate in the 40-60 ppm range, while the epoxide carbons would appear in a distinct region. chemicalbook.comnih.gov The presence of quaternary carbons (carbons with no attached protons) can also be confirmed. mdpi.com

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and piecing together the complete molecular structure. epfl.chemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, allowing chemists to trace out the proton connectivity throughout the this compound molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (a one-bond correlation). epfl.chsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of the carbons that bear protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. epfl.chprinceton.edu HMBC is particularly vital for identifying the connectivity around atoms that lack protons, such as quaternary carbons and heteroatoms. emerypharma.comsdsu.edu For an this compound derivative, HMBC can show correlations from the protons on the piperazine ring to the carbons of a substituent, confirming how the different parts of the molecule are connected. researchgate.net

Table 2: Application of NMR Techniques to this compound Characterization

| NMR Experiment | Information Gained | Example Application for this compound |

|---|---|---|

| ¹H NMR | Number, chemical environment, and connectivity of protons. | Identify signals for protons on the piperazine ring, epoxide ring, and any substituents. |

| ¹³C NMR | Number and chemical environment of carbon atoms. numberanalytics.com | Assign carbon signals for the piperazine and epoxide core structure. nih.gov |

| COSY | Shows proton-proton (¹H-¹H) coupling networks. sdsu.edu | Confirm the arrangement of protons on the piperazine ring by identifying adjacent protons. |

| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. epfl.ch | Link each proton signal to its directly attached carbon atom in the this compound structure. |

| HMBC | Shows long-range (2-4 bond) ¹H-¹³C correlations. epfl.ch | Establish connectivity between different fragments of the molecule, such as linking a substituent to the piperazine nitrogen. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule. photothermal.comedinst.com These methods are excellent for identifying the functional groups present in a compound. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a bond vibration causes a change in the molecule's dipole moment. edinst.com It is particularly sensitive to polar functional groups. photothermal.com For an this compound, key IR absorptions would include C-N stretching vibrations from the piperazine ring, C-O stretching from the epoxide ring, and C-H stretching vibrations. The presence or absence of other bands, such as a C=O stretch for an amide derivative or N-H stretch for a secondary amine, provides crucial structural information. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, which is dependent on a change in the molecule's polarizability during a vibration. edinst.com It is often more sensitive to non-polar, symmetric bonds and can provide complementary information to IR. photothermal.comlibretexts.org For epoxypiperazines, Raman spectroscopy could be useful for analyzing the C-C bonds of the carbon skeleton and symmetric vibrations within the ring structure. mt.com

Table 3: Characteristic Vibrational Frequencies for this compound Analysis

| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Amine (Piperazine) | C-N Stretch | 1250 - 1020 | IR |

| Epoxide | C-O Stretch (asymmetric) | 1250 (strong) | IR |

| Epoxide | Ring "breathing" (symmetric) | ~1250 | Raman |

| Alkane (Ring) | C-H Stretch | 3000 - 2850 | IR / Raman |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the final compound. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. omicsonline.orgmdpi.com It is particularly well-suited for analyzing volatile and thermally stable compounds. omicsonline.org

In the context of this compound research, GC-MS is used to assess the purity of a synthesized sample. The gas chromatograph separates the this compound from any unreacted starting materials, byproducts, or residual solvents. omicsonline.org Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used to identify it. mdpi.com This allows for both the qualitative identification of impurities and their quantitative measurement, which is critical for ensuring the quality of the compound. omicsonline.orgscholars.direct The development of a validated GC-MS method can provide reliable data on the limits of detection (LOD) and quantification (LOQ) for the target analyte and any impurities. scholars.direct

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related impurities. ebsco.comoxfordindices.com Its high resolution and sensitivity make it indispensable for monitoring reaction progress, assessing final product purity, and conducting stability studies. nih.gov For compounds like this compound, which possess both the polar piperazine ring and the reactive epoxide group, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. nih.gov

In a typical RP-HPLC method for this compound analysis, a non-polar stationary phase, such as a C18 column, is used. nih.govinnovareacademics.in The separation is achieved by using a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, which can be delivered in either an isocratic (constant composition) or gradient (variable composition) mode to optimize the resolution of peaks. pensoft.netijper.org Detection is frequently accomplished using an ultraviolet (UV) detector, as the piperazine moiety may contain chromophores, or more universally with a mass spectrometry (MS) detector, which provides additional structural information. oxfordindices.comnih.gov

Method validation is a critical step to ensure the reliability of the analytical results. researchgate.net This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). innovareacademics.inresearchgate.net For instance, a validated method for a piperazine derivative demonstrated excellent linearity with a correlation coefficient (r²) of >0.999 and was able to detect the analyte at levels as low as 0.007 µg/ml. innovareacademics.in A similar approach would be applied to this compound to ensure the method is robust and suitable for its intended purpose. ijper.org

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis This table is based on typical values for related heterocyclic and epoxy compounds and serves as an illustrative example.

| Parameter | Value / Condition |

| Chromatographic Conditions | |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) innovareacademics.in |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) pensoft.netijper.org |

| Flow Rate | 1.0 mL/min pensoft.netijper.org |

| Column Temperature | 35 °C innovareacademics.in |

| Detection Wavelength | 220 nm (UV) innovareacademics.in |

| Injection Volume | 20 µL innovareacademics.in |

| Validation Parameters | |

| Retention Time (this compound) | ~6.5 min |

| Linearity Range | 0.5 - 50 µg/mL ijper.org |

| Correlation Coefficient (r²) | > 0.999 innovareacademics.inijper.org |

| Limit of Detection (LOD) | ~0.05 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL researchgate.net |

| Accuracy (% Recovery) | 98.5% - 101.5% ijper.org |

| Precision (%RSD) | < 2.0% innovareacademics.in |

Advanced Surface Analysis Techniques

The study of the surface characteristics of solid-state this compound is crucial for understanding its crystal packing, intermolecular interactions, and physical stability. Advanced surface analysis techniques provide detailed insights into the atomic and molecular composition of the material's outermost layers. forcetechnology.comthermofisher.com

Hirshfeld Surface Analysis is a powerful computational tool used to investigate intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties onto this surface, one can visualize and quantify close intermolecular contacts. For piperazine derivatives, Hirshfeld analysis has been instrumental in understanding how molecules interact through hydrogen bonds and other weak forces. researchgate.netiucr.org

Other advanced surface-sensitive techniques include:

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information from the top few nanometers of the material's surface. thermofisher.com It would be used to confirm the presence of carbon, nitrogen, and oxygen in the expected ratios and to probe their chemical environments on the surface of this compound crystals.

Table 2: Illustrative Hirshfeld Surface Analysis Data for a Hypothetical this compound Crystal This table presents a hypothetical breakdown of intermolecular contacts based on published data for piperazine derivatives. nih.goviucr.org

| Intermolecular Contact | Contribution (%) | Description |

| H···O / O···H | 45.5% | Represents strong hydrogen bonding, likely involving the piperazine N-H donors and epoxide oxygen acceptors. nih.goviucr.org |

| H···H | 38.2% | Indicates significant van der Waals interactions between hydrogen atoms on the molecular surface. nih.gov |

| C···H / H···C | 8.5% | Relates to weaker C-H···π or other weak hydrogen bond interactions. |

| N···H / H···N | 4.8% | Corresponds to contacts involving the piperazine nitrogen atoms. |

| Other | 3.0% | Includes contacts like C···C, C···O, etc. |

Application of Chemometrics for Spectroscopic Data Interpretation

In this compound research, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy generate large, complex datasets. Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this multivariate data. lambdaresearch.com.au

Principal Component Analysis (PCA) is a widely used unsupervised chemometric technique for exploratory data analysis. It reduces the dimensionality of complex datasets while retaining most of the original variance. chemrxiv.org In the context of this compound, PCA could be applied to a set of IR or NMR spectra from different synthesis batches. The analysis would transform the many spectral variables (e.g., absorbance at each wavenumber) into a few principal components (PCs). Samples could then be plotted in a "score plot" (e.g., PC1 vs. PC2), which visually reveals trends, clusters, or outliers related to process variations or impurities. chemrxiv.orgresearchgate.net Studies on other heterocyclic compounds have successfully used PCA to classify and differentiate samples based on their spectral features. chemrxiv.orgresearchgate.net

Partial Least Squares (PLS) Regression is a supervised method used to build predictive models. mdpi.comleidenuniv.nl It correlates a matrix of predictor variables (e.g., spectroscopic data) with a matrix of response variables (e.g., concentration, purity, or biological activity). For this compound, a PLS model could be developed to predict its concentration in a reaction mixture directly from NIR spectra, offering a rapid alternative to slower chromatographic methods. leidenuniv.nl The reliability of such models is typically assessed by parameters like the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

The integration of spectroscopy and chemometrics provides a powerful framework for process analytical technology (PAT), enabling real-time monitoring and control of the synthesis of this compound and ensuring consistent product quality. spectroscopyonline.com

Table 3: Illustrative Principal Component Analysis (PCA) Model for FTIR Spectra of this compound Batches This table illustrates how variance might be distributed among principal components in a hypothetical analysis. chemrxiv.orgleidenuniv.nl

| Principal Component (PC) | Eigenvalue | % of Variance Explained | Cumulative % of Variance |

| PC 1 | 8.65 | 72.1% | 72.1% |

| PC 2 | 2.12 | 17.7% | 89.8% |

| PC 3 | 0.68 | 5.7% | 95.5% |

| PC 4 | 0.25 | 2.1% | 97.6% |

Future Perspectives and Emerging Research Avenues for Epoxypiperazine Chemistry

Integration with Advanced Synthetic Technologies

The efficient and controlled synthesis of epoxypiperazine and its derivatives is paramount to unlocking their potential. Moving beyond traditional batch chemistry, the integration of advanced synthetic technologies could revolutionize the accessibility and diversity of these compounds.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the reactivity of the epoxide ring and preventing side reactions. This technology could enable safer and more scalable production of this compound cores.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles for heterocyclic synthesis. This could be instrumental in rapidly building libraries of this compound analogues for screening purposes.

Automated Synthesis Platforms: High-throughput and automated synthesis platforms can be programmed to systematically modify the this compound scaffold. By varying substituents on the piperazine (B1678402) nitrogens and the epoxide ring, these systems can generate large, diverse libraries of compounds with minimal manual intervention, accelerating the discovery of structure-activity relationships (SAR).

Table 1: Application of Advanced Synthetic Technologies to this compound

| Technology | Potential Advantage for this compound Synthesis | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and control over exothermic reactions involving the epoxide ring. | Development of continuous processes for the core scaffold synthesis and subsequent functionalization. |

| Microwave-Assisted Synthesis | Rapid reaction optimization and diversification of the this compound library. | Exploring novel ring-forming and substitution reactions under microwave conditions. |

| Automated Synthesis | High-throughput generation of analogue libraries for biological and material screening. | Creating systematic variations to probe the chemical space around the core structure. |

Exploration of Novel Biological Targets and Mechanistic Modalities

The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, while the epoxide group is a reactive handle that can form covalent bonds with biological targets. This combination suggests that this compound derivatives could be tailored for a range of therapeutic applications. While patents have listed this compound among potential anti-cancer agents, its specific biological targets remain uninvestigated. google.comgoogleapis.comgoogle.com

Future research should focus on:

Targeted Covalent Inhibition: The epoxide moiety can act as an electrophile, making it suitable for designing targeted covalent inhibitors that can form a permanent bond with a specific nucleophilic residue (e.g., cysteine, serine) in a protein target. This approach can lead to compounds with high potency and prolonged duration of action.

Protein-Protein Interaction (PPI) Modulation: The rigid, three-dimensional structure of the this compound scaffold could serve as an excellent starting point for designing molecules that disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases but are notoriously difficult to target with traditional small molecules.

Epigenetic Modifiers: Many enzymes involved in epigenetics, such as histone deacetylases (HDACs) and methyltransferases, have become important targets in oncology. The unique geometry and functionality of epoxypiperazines could be exploited to design novel inhibitors of these enzyme families.

Development of Next-Generation Computational Models for Predictive Research

Given the expense and time involved in chemical synthesis and biological testing, computational modeling is an indispensable tool for modern chemical research. nih.gov For this compound, a compound with limited empirical data, in silico methods are essential for guiding future experimental work.

Next-generation computational approaches could include:

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM methods can be used to study the reactivity of the epoxide ring and predict reaction mechanisms for its synthesis and biological interactions. nih.gov MD simulations can model how this compound analogues bind to potential protein targets and assess the stability of the resulting complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once an initial dataset of active and inactive analogues is generated, QSAR models can be built to correlate specific structural features with biological activity. mdpi.com These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial. Computational tools can forecast these properties for virtual this compound derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

Table 2: Computational Strategies for this compound Research

| Computational Method | Research Objective | Predicted Outcome |

| Quantum Mechanics (QM) | Understand reaction pathways and epoxide reactivity. | Transition state energies, reaction kinetics, and regioselectivity. rsc.org |

| Molecular Docking & MD | Identify potential biological targets and binding modes. | Binding affinities, protein-ligand interactions, conformational stability. |

| QSAR | Establish structure-activity relationships. | Predictive models for biological activity based on molecular descriptors. mdpi.com |

| ADMET Modeling | Predict drug-like properties. | Profiles for solubility, permeability, metabolic stability, and potential toxicity. |

Role in Material Science Innovations

The chemical structure of this compound suggests potential applications beyond medicine, particularly in the field of material science. The bifunctional nature of the molecule—with two nucleophilic nitrogen atoms and a reactive epoxide ring—makes it an intriguing building block for new polymers and functional materials.

Potential avenues for exploration include:

Advanced Adhesives and Coatings: Research has indicated that this compound can be used to improve adhesion. kims-imio.kz The epoxide group can react with various surfaces, while the piperazine unit can be further functionalized to tune properties like flexibility and chemical resistance, leading to high-performance adhesives.

Novel Epoxy Resins: this compound could act as a unique curing agent or a co-monomer in the formulation of epoxy resins. Its rigid structure might enhance the thermal stability and mechanical strength of the resulting thermoset polymers.

Functional Polymers: Polymerization of appropriately substituted this compound monomers could lead to novel polymers with tailored properties. For instance, incorporating specific side chains could yield materials with unique optical, electronic, or self-healing capabilities. scribd.com

Table 3: Potential Material Science Applications for this compound

| Application Area | Role of this compound | Potential Innovation |

| Adhesives | Cross-linking agent, surface modifier | Enhanced bond strength and durability on diverse substrates. |

| Composites/Resins | Monomer, curing agent | Polymers with high thermal stability and improved mechanical properties. |

| Functional Materials | Polymer backbone | Development of smart materials for sensors, electronics, or biomedical devices. businessfinland.fi |

Expanding the Chemical Space of this compound Analogues for Fundamental Inquiry

The concept of "chemical space"—the vast ensemble of all possible molecules—is central to discovering new functions and properties. nih.gov The chemical space surrounding the this compound core is virtually uncharted. A systematic expansion of this space is a fundamental prerequisite for any future application.

Strategies for this expansion should include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to an this compound precursor could rapidly generate a wide array of skeletal variations.

Fragment-Based Elaboration: The this compound core can be considered a novel fragment. This fragment could be screened for weak binding to various biological targets, and hits could then be "grown" or elaborated into more potent and specific ligands.

Stereochemical Diversification: The epoxide ring and substituted piperazine ring can contain multiple stereocenters. The synthesis and study of all possible stereoisomers are crucial, as stereochemistry often has a profound impact on biological activity and material properties.

Exploring this expanded chemical space will not only provide candidates for specific applications but also deepen our fundamental understanding of how the unique combination of an epoxide and a piperazine ring influences molecular properties and interactions. u-strasbg.frway2drug.com

Q & A

Basic Research Questions